![molecular formula C13H16FNO2 B1489469 2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1275095-84-5](/img/structure/B1489469.png)
2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce some interesting properties, as fluorine is highly electronegative and could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The ketone group could undergo reactions such as nucleophilic addition or reduction, and the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Crystal Structure : A compound synthesized through multicomponent reactions involving similar structural components was studied for its crystal structure, showcasing the molecule's planar nature except for one pyrrolidin ring, which adopts an envelope conformation. The supermolecular assembly is highlighted by π-π interactions and stabilized by hydrogen bonds, extending along the crystal's b-axis (Sharma et al., 2013).
Molecular Properties Investigation : Research on derivatives of pyrrolidinones, including DFT and quantum chemical calculations, explored their electronic properties, HOMO and LUMO energies, and molecular densities, providing insights into the molecular properties that could be pivotal for the development of new materials or chemical sensors (Bouklah et al., 2012).
Electrochromic Properties : A study on copolymers related to the given chemical structure investigated enhancing electrochromic properties of conducting polymers, revealing that copolymerization can introduce diverse colors and improve the optical and electrochromic response of materials, suggesting applications in smart windows and display technologies (Türkarslan et al., 2007).
Fluorinated Derivatives for Receptor Modulation : Research into fluorinated derivatives of structurally related compounds for sigma-1 receptor modulation indicates the potential for developing novel therapeutics. The synthesis strategies and chemical modifications provide a basis for the rational design of new compounds with enhanced biological activities (Kuznecovs et al., 2020).
Potential Applications
Nonlinear Optical (NLO) Materials : Theoretical and experimental investigations into related alkylaminophenol compounds suggest significant NLO properties, indicating potential applications in optical technologies, such as in the development of photonic devices and materials for information processing (Ulaş, 2021).
Electrooptic Film Fabrication : Studies on dibranched chromophores related to the chemical structure have shown the influence of molecular architecture on the self-assembly, microstructure, and nonlinear optical response of electrooptic films. This underscores the compound's relevance in fabricating devices with tailored optical and electrooptic properties (Facchetti et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)7-13(17)15-6-5-10(8-15)9-16/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERAFYZXIVIOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
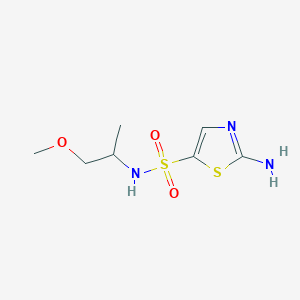
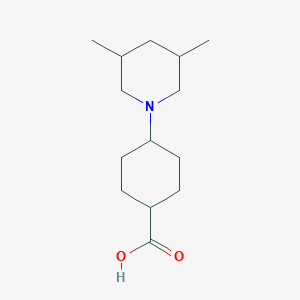
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
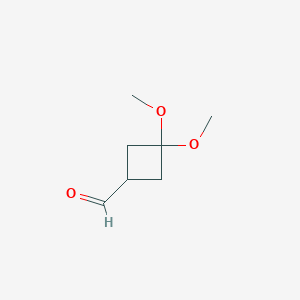
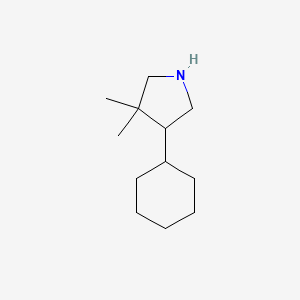
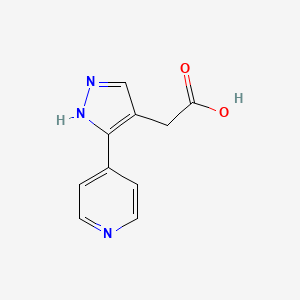
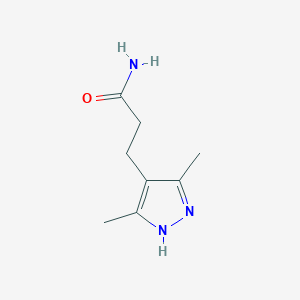
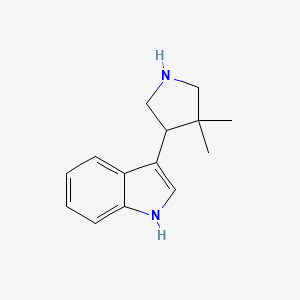
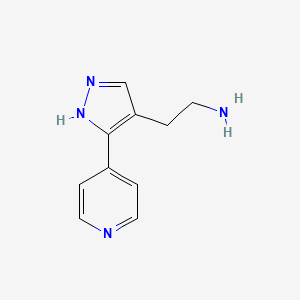
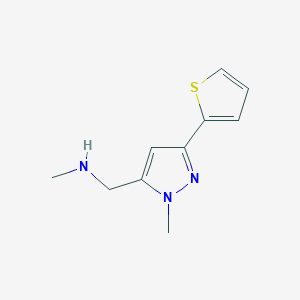
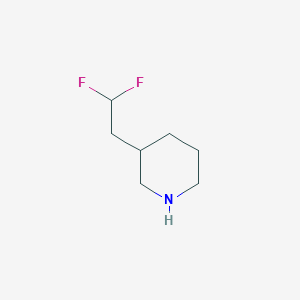
![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)